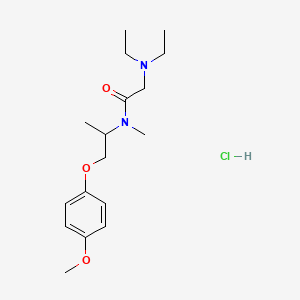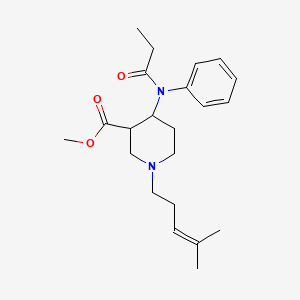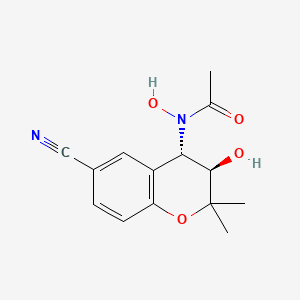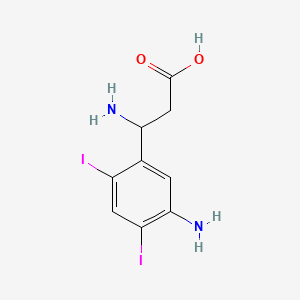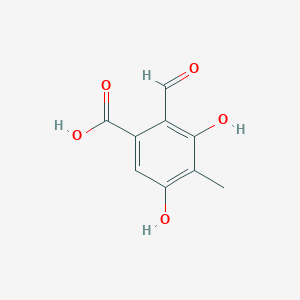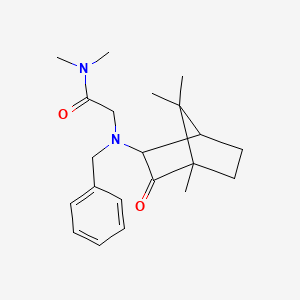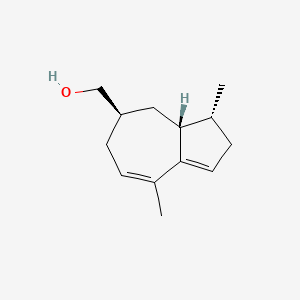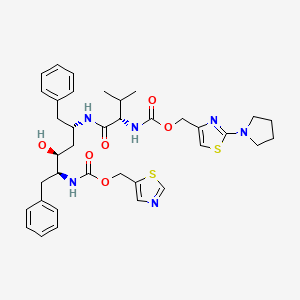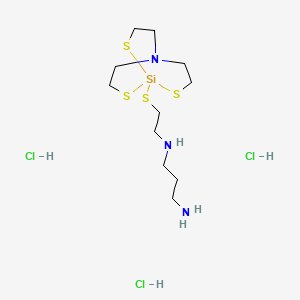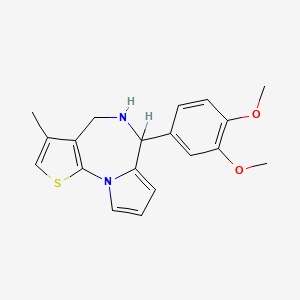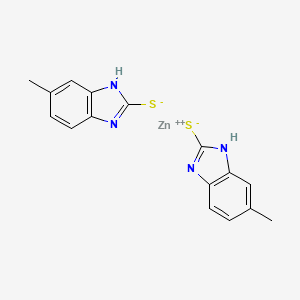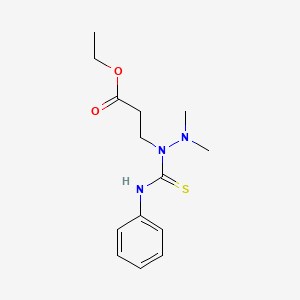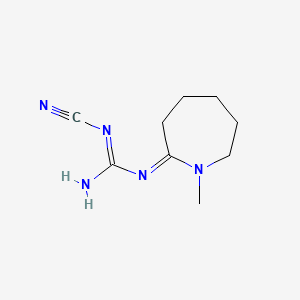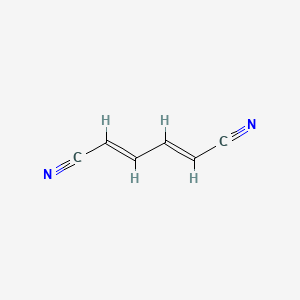
trans,trans-Mucononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-Mucononitrile: is an organic compound with the chemical formula C6H4N2 It is a diene nitrile, characterized by the presence of two nitrile groups attached to a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans,trans-Mucononitrile can be synthesized through the isomerization of cis,cis-mucononitrile. The isomerization process involves the use of catalysts and specific reaction conditions to achieve the desired trans,trans configuration. One common method involves the use of iodine as a catalyst in methanol, where the reaction mixture is heated to reflux for an extended period .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic isomerization of cis,cis-mucononitrile. The process requires careful control of reaction conditions to ensure high selectivity and yield of the trans,trans isomer. The use of polar aprotic solvents and chelating agents can help in achieving the desired product with minimal side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: trans,trans-Mucononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form muconic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Muconic acid derivatives.
Reduction: Diamines.
Substitution: Substituted nitriles and amides.
Wissenschaftliche Forschungsanwendungen
trans,trans-Mucononitrile has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of unsaturated polyesters and other polymeric materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is utilized in the development of advanced materials with specific properties, such as photosensitive coatings.
Wirkmechanismus
The mechanism of action of trans,trans-Mucononitrile involves its reactivity with various chemical reagents. The conjugated diene system allows for reactions such as Diels-Alder cycloaddition, while the nitrile groups can undergo nucleophilic attack. These reactions enable the compound to participate in the formation of complex molecular structures and materials.
Vergleich Mit ähnlichen Verbindungen
cis,cis-Mucononitrile: The cis isomer of mucononitrile, which can be isomerized to the trans,trans form.
Muconic Acid: A related compound with carboxylic acid groups instead of nitriles.
Dimethyl Muconate: An ester derivative of muconic acid used in polymer synthesis.
Uniqueness: trans,trans-Mucononitrile is unique due to its specific configuration and reactivity. The trans,trans configuration provides distinct chemical properties and reactivity patterns compared to its cis,cis counterpart. This makes it valuable in applications requiring specific molecular orientations and reactivity.
Eigenschaften
CAS-Nummer |
821-60-3 |
|---|---|
Molekularformel |
C6H4N2 |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
(2E,4E)-hexa-2,4-dienedinitrile |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |
InChI-Schlüssel |
QLQYLCRMTTXKHS-ZPUQHVIOSA-N |
Isomerische SMILES |
C(=C/C#N)\C=C\C#N |
Kanonische SMILES |
C(=CC#N)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)
